2-chloro-N-[4-(dimethylamino)phenyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of 2-chloro-N-[4-(dimethylamino)phenyl]benzamide and related compounds involves several steps, including nucleophilic acyl substitution and catalytic reactions under specific conditions. For instance, compounds similar to 2-chloro-N-[4-(dimethylamino)phenyl]benzamide have been synthesized through reactions involving chloro acetyl chloride, key intermediate Schiff’s bases, and catalysts like triethylamine in solvent dimethyl formamide (DMF), utilizing ultrasonication as a green chemistry tool (Nimbalkar et al., 2018).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including 2-chloro variants, is characterized using techniques such as X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. These analyses reveal that the crystal packing in such compounds is mainly stabilized by hydrogen bonds, π-interactions, and electrostatic energy contributions, indicating the importance of these interactions in their solid-state structures (Saeed et al., 2020).
properties
IUPAC Name |
2-chloro-N-[4-(dimethylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-18(2)12-9-7-11(8-10-12)17-15(19)13-5-3-4-6-14(13)16/h3-10H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMCEZCIFFFJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-(dimethylamino)phenyl)benzamide |
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